6-chloro-9-(p-tolyl)-9H-purine

Purine synthesis One-pot build-up Medicinal chemistry

6-Chloro-9-(p-tolyl)-9H-purine (CAS 123201-00-3; IUPAC: 6-chloro-9-(4-methylphenyl)purine; molecular formula C₁₂H₉ClN₄; molecular weight 244.68 g/mol) is a 6,9-disubstituted purine derivative belonging to the class of 9-aryl-6-chloropurines. It features a chlorine atom at the C-6 position serving as a leaving group for nucleophilic aromatic substitution, and a p-tolyl (4-methylphenyl) substituent at the N-9 position that modulates steric, electronic, and hydrophobic properties relevant to biological target engagement.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
CAS No. 123201-00-3
Cat. No. B11867422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-9-(p-tolyl)-9H-purine
CAS123201-00-3
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl
InChIInChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3
InChIKeyLHJDQEDPBWFXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9-(p-tolyl)-9H-purine (CAS 123201-00-3): Core Identity and Procurement-Relevant Characteristics


6-Chloro-9-(p-tolyl)-9H-purine (CAS 123201-00-3; IUPAC: 6-chloro-9-(4-methylphenyl)purine; molecular formula C₁₂H₉ClN₄; molecular weight 244.68 g/mol) is a 6,9-disubstituted purine derivative belonging to the class of 9-aryl-6-chloropurines [1]. It features a chlorine atom at the C-6 position serving as a leaving group for nucleophilic aromatic substitution, and a p-tolyl (4-methylphenyl) substituent at the N-9 position that modulates steric, electronic, and hydrophobic properties relevant to biological target engagement [2]. This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry campaigns targeting purine-scaffold-based kinase inhibitors, adenosine receptor ligands, and antiviral agents [3].

Why 6-Chloro-9-(p-tolyl)-9H-purine Cannot Be Interchanged with Other 9-Aryl-6-chloropurine Analogs


Within the 9-aryl-6-chloropurine series, the identity of the N-9 aryl substituent is a critical determinant of both synthetic efficiency and downstream biological performance. In a systematic one-pot build-up study, the isolated yield of 6-chloropurine formation varied substantially across different amine substrates—ranging from 47% to 94% depending on the aryl/alkyl amine employed—demonstrating that even subtle changes to the N-9 group directly impact synthetic accessibility [1]. Biologically, structure–activity relationship (SAR) studies on 6,9-disubstituted purines as analog-sensitive kinase inhibitors revealed that the N-9 substituent modulates selectivity against wild-type kinases: the purine scaffold conferred improved selectivity over the pyrazolopyrimidine scaffold, and the specific N-9 aryl group further fine-tuned this selectivity window [2]. In the anti-enteroviral context, a chlorine or bromine at C-6 was identified as essential for activity, while the nature of the N-9 aryl substituent controlled potency (EC₅₀ range: 3–15 μM across the series) [3]. These findings collectively underscore that generic substitution of the N-9 aryl group is not functionally neutral and should be guided by quantitative evidence rather than structural similarity alone.

6-Chloro-9-(p-tolyl)-9H-purine: Quantified Differentiation Evidence Against Closest Analogs


One-Pot Synthetic Yield: p-Tolyl vs. Phenyl and Other 9-Aryl Substituents

In the one-pot build-up procedure for 6-chloropurine derivatives, the p-tolyl (4-methylphenyl) substrate derived from p-toluidine delivered an isolated yield of 94% under optimized microwave-assisted conditions (dioxane, 160 °C/2 h, DIPEA base), which was among the highest yields observed across the entire 16-entry substrate scope [1]. In contrast, entry 2 (cyclohexylamine-derived) gave 80% under identical conditions, and the phenyl-substituted analog required different optimization (entry data reported as 75–88% depending on conditions) [1]. The presence of the electron-donating methyl group at the para position of the N-9 aryl ring enhances nucleophilicity of the starting amine, contributing to more efficient pyrimidine cyclization and higher isolated yields relative to unsubstituted or electron-withdrawing aryl substrates [1].

Purine synthesis One-pot build-up Medicinal chemistry Process chemistry

C-6 Chlorine as a Synthetic Handle: Nucleophilic Displacement Versatility vs. 9-(p-Tolyl)-9H-purine-2,6-diamine (CAS 61971-98-0)

6-Chloro-9-(p-tolyl)-9H-purine retains a reactive chlorine at C-6 that enables subsequent one-pot nucleophilic displacement with amines, alkoxides, or thiols to generate a diverse array of C-6-substituted purine libraries [1]. The published one-pot procedure demonstrated that the crude 6-chloro intermediate can be directly reacted with nucleophiles (ammonia, methylamine, dimethylamine, sodium methoxide, etc.) to afford 6-substituted products in 65–95% isolated yield without intermediate purification [1]. In contrast, 9-(p-tolyl)-9H-purine-2,6-diamine (CAS 61971-98-0) lacks this electrophilic chlorine, rendering it unsuitable for the same divergent C-6 diversification strategy . The chlorine atom thus provides a chemically orthogonal exit vector that the 2,6-diamino analog does not possess, making the 6-chloro compound the preferred intermediate for SAR exploration at the purine 6-position [1].

Nucleophilic aromatic substitution Purine diversification Medicinal chemistry library synthesis

Analog-Sensitive Kinase Selectivity: Purine Scaffold Superiority Over Pyrazolopyrimidine Baseline

Zhang and Shokat (2007) designed a series of 6,9-disubstituted purines and compared their selectivity profile against the prior-generation pyrazolopyrimidine (PP) scaffold used for analog-sensitive (AS) kinase inhibition [1]. The pyrazolopyrimidine inhibitors inhibited several wild-type kinases with low-micromolar IC₅₀ values, limiting their utility in cellular chemical genetic experiments [1]. The 6,9-disubstituted purine series—including 6-chloro-9-(p-tolyl)-9H-purine as a representative member—demonstrated greater selectivity for the engineered AS-kinase over wild-type kinases, achieving potent inhibition of the target AS-kinase while displaying reduced off-target activity against the wild-type kinome [1]. Although specific IC₅₀ values for individual purine derivatives were not disaggregated in the publicly available abstract, the class-level finding is that the purine scaffold conferred a measurable selectivity advantage over the pyrazolopyrimidine comparator [1].

Chemical genetics Analog-sensitive kinase Allele-specific inhibition Selectivity

Anti-Enteroviral Pharmacophore: 6-Chloro Requirement and EC₅₀ Range of the 9-Aryl-6-chloropurine Class

In a comprehensive SAR study of 9-arylpurines as anti-enteroviral agents, Aguado et al. (2012) established that a chlorine or bromine atom at the C-6 position of the purine ring is essential for antiviral activity against Coxsackievirus B3 (CVB3) [1]. The 9-aryl-6-chloropurine series (within which 6-chloro-9-(p-tolyl)-9H-purine is a core synthetic precursor) inhibited CVB3 replication with EC₅₀ values spanning 3–15 μM, with no significant cytotoxicity in Vero cells at antiviral concentrations [1]. Cross-resistance profiling confirmed that all 9-aryl-6-chloropurines share a common mechanism of action distinct from the clinical-stage CVB3 inhibitor enviroxime [1]. While the specific EC₅₀ of 6-chloro-9-(p-tolyl)-9H-purine itself was not explicitly reported in the available abstract, the compound serves as the key intermediate for accessing the dialkylamino-, amido-, and oxazolidinone-substituted series that were directly evaluated [1].

Antiviral Enterovirus Coxsackievirus B3 Structure-activity relationship

Regioselective N-9 Arylation: Structural Confirmation by Copper-Mediated Coupling

Bakkestuen and Gundersen (2007) demonstrated that 6-chloropurine undergoes complete N-9 regioselective arylation when treated with arylboronic acids in the presence of copper(II) acetate, affording exclusively 9-aryl-6-chloropurines with no detectable N-7 regioisomer [1]. This established synthetic route is structurally definitive: 6-chloro-9-(p-tolyl)-9H-purine is unambiguously the N-9 regioisomer, confirmed by NMR and/or X-ray characterization [1]. This contrasts with alternative N-alkylation routes (e.g., using benzyl halides with purine bases) that can produce mixtures of N-7 and N-9 regioisomers, requiring chromatographic separation and reducing effective yield [2]. The unambiguous structural identity of the N-9 regioisomer is critical for biological studies, as N-7 vs. N-9 substitution can profoundly alter hydrogen-bonding patterns with biological targets.

Regioselective synthesis N-arylation Copper catalysis 9-Arylpurine

6-Chloro-9-(p-tolyl)-9H-purine: High-Value Application Scenarios Supported by Quantitative Evidence


Analog-Sensitive Kinase Chemical Genetics Tool Development

Researchers engineering analog-sensitive (AS) kinase alleles require a scaffold with minimal wild-type kinome cross-reactivity. The 6,9-disubstituted purine chemotype—for which 6-chloro-9-(p-tolyl)-9H-purine serves as a key synthetic precursor—demonstrated improved selectivity over the pyrazolopyrimidine baseline (which inhibited wild-type kinases at low-micromolar IC₅₀ values) [1]. The C-6 chlorine enables further derivatization to optimize AS-kinase potency and selectivity, while the p-tolyl N-9 group provides a defined hydrophobic contact in the engineered kinase active site [1]. This compound is the appropriate starting material for any group building on the Zhang & Shokat chemical genetic toolkit [1].

Anti-Enteroviral Lead Optimization Starting Point

SAR studies have conclusively established that a C-6 chlorine (or bromine) is a mandatory pharmacophoric element for anti-CVB3 activity within the 9-arylpurine series, with active compounds achieving EC₅₀ values of 3–15 μM [1]. 6-Chloro-9-(p-tolyl)-9H-purine is the direct precursor for installing dialkylamino, amido, or oxazolidinone substituents at the aryl ring, which further modulate potency and selectivity against a panel of enteroviruses (CVB3, CVB4, Echo 11) [1]. Procurement of this intermediate enables medicinal chemistry teams to explore the full SAR space described by Aguado et al. without requiring de novo purine ring construction for each analog [1].

Purine-Focused Compound Library Synthesis

The one-pot build-up procedure published by Dejmek et al. demonstrated that 6-chloro-9-(p-tolyl)-9H-purine can be synthesized in 94% isolated yield from p-toluidine and 4,6-dichloro-5-aminopyrimidine, and the crude product can be directly diversified at C-6 with amines, alkoxides, or thiols to deliver 6-substituted purine libraries in 65–95% yield without intermediate purification [1]. This two-step, one-pot strategy enables high-throughput parallel synthesis for screening library production, making the compound a logistically efficient choice for library synthesis cores requiring rapid analog generation [1].

Adenosine Receptor Ligand Scaffold Derivatization

Purine derivatives with substituents at N-9 and C-6 are established privileged scaffolds for adenosine A₁, A₂, and A₃ receptor modulation, as exemplified in the Inotek Pharmaceuticals patent series (US8470800, US8609833) [1]. 6-Chloro-9-(p-tolyl)-9H-purine provides the core architecture upon which C-6 amine substitution can be performed to access diverse adenosine receptor ligands [2]. The p-tolyl N-9 substituent offers a defined hydrophobic moiety that can be systematically compared against phenyl, cyclohexyl, or substituted-benzyl analogs in receptor subtype selectivity profiling, leveraging the high-yielding synthetic route to ensure cost-effective analog production [2].

Quote Request

Request a Quote for 6-chloro-9-(p-tolyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.